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molecular formula C11H14ClNO2 B8311600 2-[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]ethylamine

2-[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]ethylamine

Cat. No. B8311600
M. Wt: 227.69 g/mol
InChI Key: UMQVAOOCFXUNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215001B1

Procedure details

3,4′-Dichloropropiophenone was treated with potassium phthalimide, the product treated with ethylene glycol and then this product cleaved with hydrazine hydrate following the methods described in J. Org. Chem. 1972, 221-225, to give 2-[2-(4-chlorophenyl)-1,3-dioxolan-2-yl]ethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:5].C1(=O)N[C:16](=[O:18])[C:15]2=CC=CC=C12.[K].O.[NH2:26]N>C(O)CO>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]2([CH2:3][CH2:2][NH2:26])[O:18][CH2:16][CH2:15][O:5]2)=[CH:7][CH:8]=1 |f:1.2,3.4,^1:23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(OCCO1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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